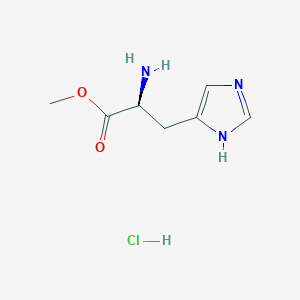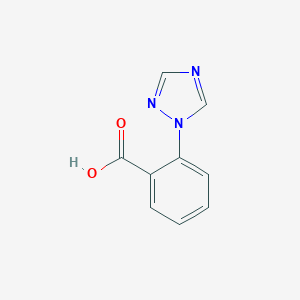
2,3-Bis(2-methoxyphenyl)quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Bis(2-methoxyphenyl)quinoxaline, also known as BMQ, is a chemical compound that belongs to the quinoxaline family. It is a heterocyclic aromatic compound that has been widely used in scientific research for its unique properties. BMQ has been found to exhibit a wide range of biological activities, making it a valuable tool in various fields of research.
Wirkmechanismus
The mechanism of action of 2,3-Bis(2-methoxyphenyl)quinoxaline is not fully understood. However, it has been suggested that 2,3-Bis(2-methoxyphenyl)quinoxaline exerts its biological activities through various pathways. 2,3-Bis(2-methoxyphenyl)quinoxaline has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. 2,3-Bis(2-methoxyphenyl)quinoxaline has also been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
2,3-Bis(2-methoxyphenyl)quinoxaline has been found to exhibit various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 2,3-Bis(2-methoxyphenyl)quinoxaline has also been found to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Additionally, 2,3-Bis(2-methoxyphenyl)quinoxaline has been found to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation.
Vorteile Und Einschränkungen Für Laborexperimente
2,3-Bis(2-methoxyphenyl)quinoxaline has several advantages for lab experiments. It is readily available and can be synthesized easily using a simple and cost-effective method. 2,3-Bis(2-methoxyphenyl)quinoxaline has also been found to exhibit low toxicity, making it a safe tool for scientific research. However, 2,3-Bis(2-methoxyphenyl)quinoxaline has some limitations for lab experiments. It has poor solubility in water, which can limit its use in aqueous solutions. Additionally, 2,3-Bis(2-methoxyphenyl)quinoxaline has a short half-life, which can limit its effectiveness in some experiments.
Zukünftige Richtungen
There are several future directions for 2,3-Bis(2-methoxyphenyl)quinoxaline research. One potential area of research is the development of 2,3-Bis(2-methoxyphenyl)quinoxaline as a therapeutic agent for neurodegenerative diseases. 2,3-Bis(2-methoxyphenyl)quinoxaline has been found to exhibit neuroprotective effects, making it a potential candidate for the treatment of Alzheimer's and Parkinson's disease. Another potential area of research is the development of 2,3-Bis(2-methoxyphenyl)quinoxaline as a chemotherapeutic agent for cancer treatment. 2,3-Bis(2-methoxyphenyl)quinoxaline has been found to exhibit potent anti-tumor activity, making it a valuable tool in cancer research. Additionally, further studies are needed to fully understand the mechanism of action of 2,3-Bis(2-methoxyphenyl)quinoxaline and its potential applications in various fields of research.
Conclusion
In conclusion, 2,3-Bis(2-methoxyphenyl)quinoxaline is a valuable tool in scientific research due to its unique properties. It has been found to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties. 2,3-Bis(2-methoxyphenyl)quinoxaline has several advantages for lab experiments, including easy synthesis and low toxicity. However, it also has some limitations, including poor solubility and a short half-life. Future research directions for 2,3-Bis(2-methoxyphenyl)quinoxaline include the development of 2,3-Bis(2-methoxyphenyl)quinoxaline as a therapeutic agent for neurodegenerative diseases and as a chemotherapeutic agent for cancer treatment. Overall, 2,3-Bis(2-methoxyphenyl)quinoxaline has the potential to be a valuable tool in various fields of research.
Synthesemethoden
2,3-Bis(2-methoxyphenyl)quinoxaline can be synthesized through a multistep process that involves the condensation of 2-methoxyaniline and 2-nitrobenzaldehyde. The resulting intermediate is then reduced to 2,3-Bis(2-methoxyphenyl)quinoxaline using a reducing agent such as tin (II) chloride. The final product is obtained through recrystallization and purification. This synthesis method has been widely used in the production of 2,3-Bis(2-methoxyphenyl)quinoxaline for scientific research purposes.
Wissenschaftliche Forschungsanwendungen
2,3-Bis(2-methoxyphenyl)quinoxaline has been extensively used in scientific research due to its unique properties. It has been found to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-oxidant properties. 2,3-Bis(2-methoxyphenyl)quinoxaline has also been found to exhibit potent anti-tumor activity against various types of cancer cells, making it a valuable tool in cancer research. Additionally, 2,3-Bis(2-methoxyphenyl)quinoxaline has been found to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
CAS-Nummer |
183378-00-9 |
|---|---|
Produktname |
2,3-Bis(2-methoxyphenyl)quinoxaline |
Molekularformel |
C22H18N2O2 |
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
2,3-bis(2-methoxyphenyl)quinoxaline |
InChI |
InChI=1S/C22H18N2O2/c1-25-19-13-7-3-9-15(19)21-22(16-10-4-8-14-20(16)26-2)24-18-12-6-5-11-17(18)23-21/h3-14H,1-2H3 |
InChI-Schlüssel |
NVDKWWZFPXPNLF-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C2=NC3=CC=CC=C3N=C2C4=CC=CC=C4OC |
Kanonische SMILES |
COC1=CC=CC=C1C2=NC3=CC=CC=C3N=C2C4=CC=CC=C4OC |
Andere CAS-Nummern |
183378-00-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



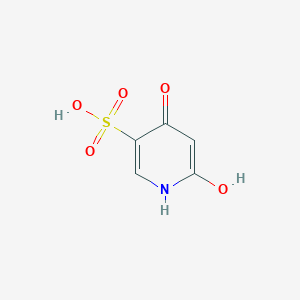
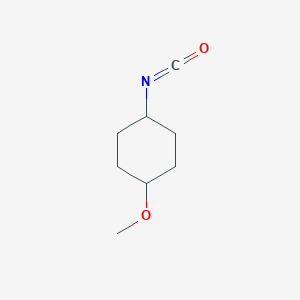

![Furo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B181433.png)
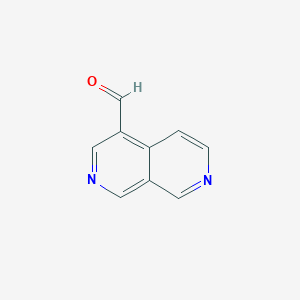

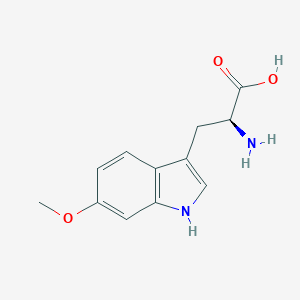

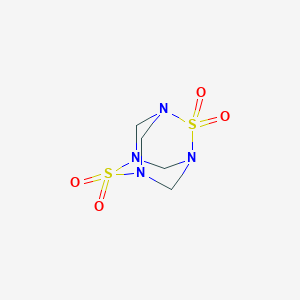
![4-[(2-Methylpiperidin-1-yl)sulfonyl]aniline](/img/structure/B181448.png)


